2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate
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Overview
Description
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate is a complex organic compound that combines the structural features of triazole, benzothiazole, and benzoate moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and ortho esters under acidic conditions.
Synthesis of Benzothiazole: Benzothiazole derivatives are often prepared through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Thioether Formation: The triazole and benzothiazole moieties are linked via a thioether bond, typically using thiol-ene click chemistry or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. Automation and process optimization are key to scaling up the synthesis while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dihydro derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanesulfonyl fluoride
- Phenyl 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl ether
Uniqueness
Compared to similar compounds, 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate is unique due to the presence of the 3,4,5-trimethoxybenzoate moiety, which can enhance its pharmacological properties by improving its solubility and bioavailability .
Properties
Molecular Formula |
C20H19N3O5S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H19N3O5S2/c1-25-14-10-12(11-15(26-2)17(14)27-3)18(24)28-8-9-29-19-21-22-20-23(19)13-6-4-5-7-16(13)30-20/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
OHDKJMHHLRWBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
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